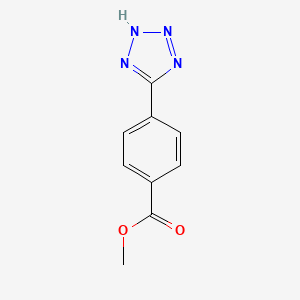

Methyl 4-(1H-tetrazol-5-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2H-tetrazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-6(3-5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWLHIPINYCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634847 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82544-82-9 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(1H-tetrazol-5-yl)benzoate

Executive Summary

Methyl 4-(1H-tetrazol-5-yl)benzoate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications. The molecule's structure, which integrates a benzoate ester with a 1H-tetrazole ring, makes it a highly versatile intermediate.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a strategic substitution frequently employed in drug design to enhance metabolic stability, modulate polarity, and improve the overall pharmacokinetic profile of therapeutic candidates.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and strategic utilization of this high-value compound.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The combination of an aromatic ester and a nitrogen-rich heterocycle in Methyl 4-(1H-tetrazol-5-yl)benzoate results in a unique set of properties summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 4-(1H-tetrazol-5-yl)benzoate | [1] |

| CAS Number | 82544-82-9 | [1] |

| Molecular Formula | C₉H₈N₄O₂ | [1] |

| Molecular Weight | 204.19 g/mol | [1] |

| InChI Key | CBKWLHIPINYCIR-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (Typical) | N/A |

| Purity | Typically ≥95% | [1] |

Synthesis and Mechanistic Considerations

The construction of the Methyl 4-(1H-tetrazol-5-yl)benzoate scaffold is most efficiently achieved through a [2+3] cycloaddition reaction. This pathway is favored for its high atom economy and reliability.

Primary Synthetic Pathway: [2+3] Cycloaddition

The core of this synthesis involves the reaction between a nitrile and an azide to form the tetrazole ring.[1] The choice of methyl 4-cyanobenzoate as the nitrile precursor and an azide salt like sodium azide is strategic, as these are commercially available and highly reactive under appropriate conditions.

Causality Behind Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is an ideal solvent due to its high boiling point, which allows for the necessary heating to overcome the activation energy of the cycloaddition, and its ability to dissolve the inorganic azide salt.

-

Catalyst/Additive: An ammonium salt, such as ammonium chloride, is often used. It serves as a proton source in situ, which facilitates the reaction, potentially by activating the nitrile group or participating in the final protonation of the tetrazole ring.

Caption: Workflow for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.

Step-by-Step Synthetic Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants.

-

Reaction: Heat the mixture to 110-120 °C and maintain for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is carefully acidified with dilute HCl. This protonates the tetrazolate anion formed in the reaction. The resulting precipitate is then filtered.

-

Purification: The crude solid is washed with water to remove inorganic salts and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. The following data, based on established spectroscopic principles, serves as a benchmark for the validation of Methyl 4-(1H-tetrazol-5-yl)benzoate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acidic N-H proton of the tetrazole ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzoate -OCH₃ | ~ 3.95 | Singlet (s) | 3H |

| Aromatic H (ortho to tetrazole) | ~ 8.15 | Doublet (d) | 2H |

| Aromatic H (ortho to ester) | ~ 8.25 | Doublet (d) | 2H |

| Tetrazole N-H | ~ 15-16 (broad) | Singlet (s) | 1H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR provides a map of the unique carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzoate -OCH₃ | ~ 52.5 |

| Aromatic CH (ortho to tetrazole) | ~ 127.0 |

| Aromatic CH (ortho to ester) | ~ 130.5 |

| Aromatic C (ipso, ester) | ~ 132.0 |

| Aromatic C (ipso, tetrazole) | ~ 133.0 |

| Tetrazole C-5 | ~ 155.0 |

| Ester C=O | ~ 166.0 |

Infrared (IR) Spectroscopy

Key functional groups will produce characteristic absorption bands.

-

3100-2800 cm⁻¹: N-H stretching (broad, characteristic of tetrazole)

-

3050 cm⁻¹: Aromatic C-H stretching

-

1725 cm⁻¹: C=O stretching (ester)

-

1610 cm⁻¹: C=C stretching (aromatic ring)

-

1280 cm⁻¹: C-O stretching (ester)

Mass Spectrometry (MS)

-

Molecular Ion (M+): The primary peak in an Electron Ionization (EI) mass spectrum would correspond to the molecular weight, m/z = 204.19.

Reactivity and Chemical Behavior

The compound's reactivity is governed by its two primary functional domains: the methyl ester and the tetrazole ring.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, 4-(1H-tetrazol-5-yl)benzoic acid.[3] This transformation is fundamental for subsequent amide coupling reactions.

-

Tetrazole N-H Acidity: The proton on the tetrazole ring is acidic (pKa ≈ 4.5-5.0), comparable to a carboxylic acid. It can be deprotonated with a mild base to form a tetrazolate anion. This anion is a potent nucleophile, allowing for alkylation or other substitutions at the nitrogen positions.

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated by both the ester and tetrazole groups, making electrophilic substitution reactions challenging.

Role in Medicinal Chemistry: The Bioisostere Concept

The strategic importance of Methyl 4-(1H-tetrazol-5-yl)benzoate is rooted in the concept of bioisosterism, where the tetrazole ring serves as a functional mimic of a carboxylic acid.[1][2][4]

Why is this substitution so valuable in drug design?

-

Metabolic Stability: Carboxylic acids are often susceptible to metabolic reduction or conjugation (e.g., glucuronidation), leading to rapid clearance. The tetrazole ring is generally more resistant to metabolic degradation, prolonging the drug's half-life.[5]

-

Lipophilicity and Membrane Penetration: While both groups are ionized at physiological pH, the tetrazolate anion's negative charge is delocalized over four nitrogen atoms. This charge distribution reduces the hydration energy required for membrane passage, making tetrazoles approximately ten times more lipophilic than the corresponding carboxylates, which can lead to improved cell permeability and bioavailability.[6]

-

Receptor Binding: The tetrazole ring maintains a similar acidic pKa and can form comparable ionic and hydrogen bond interactions with biological targets as a carboxylic acid, preserving or even enhancing binding affinity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Buy (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate | 651769-16-3 [smolecule.com]

- 4. Bioisosteres in drug discovery: focus on tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate | 1706431-18-6 [smolecule.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-(1H-tetrazol-5-yl)benzoate

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of Methyl 4-(1H-tetrazol-5-yl)benzoate (CAS No: 82544-82-9), a key building block in medicinal chemistry and drug development.[1] This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's properties, including its synthesis, acidity, lipophilicity, solubility, and spectral characteristics. By integrating established theoretical principles with detailed, field-proven experimental protocols based on OECD guidelines, this guide serves as a vital resource for the effective utilization and characterization of this compound in a research and development setting.

Introduction: The Strategic Importance of Methyl 4-(1H-tetrazol-5-yl)benzoate in Medicinal Chemistry

Methyl 4-(1H-tetrazol-5-yl)benzoate is a heterocyclic organic compound featuring a methyl ester of benzoic acid substituted with a 1H-tetrazole ring at the para position. The strategic importance of this molecule in drug design stems primarily from the tetrazole moiety, which serves as a well-established bioisostere for the carboxylic acid functional group.[1] This bioisosteric replacement offers several advantages in drug development, including enhanced metabolic stability, modified polarity, and an improved pharmacokinetic profile of lead compounds.[1] The acidic nature of the 1H-tetrazole ring, with a pKa comparable to that of carboxylic acids, allows it to mimic the physiological interactions of a carboxyl group while being less susceptible to metabolic degradation.

This guide will delve into the fundamental physicochemical properties that govern the behavior of Methyl 4-(1H-tetrazol-5-yl)benzoate, providing both theoretical understanding and practical methodologies for their determination.

Molecular Structure and Synthesis

The structural formula of Methyl 4-(1H-tetrazol-5-yl)benzoate is presented below, along with a summary of its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | Methyl 4-(1H-tetrazol-5-yl)benzoate | N/A |

| CAS Number | 82544-82-9 | [1] |

| Molecular Formula | C₉H₈N₄O₂ | N/A |

| Molecular Weight | 204.19 g/mol | [1] |

The synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate is most commonly achieved through a [2+3] cycloaddition reaction. This involves the reaction of a nitrile, specifically methyl 4-cyanobenzoate, with an azide salt, such as sodium azide.[1] The reaction is typically carried out in a solvent like dimethylformamide (DMF), often with the addition of an ammonium salt.[1]

Caption: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This section details the key parameters for Methyl 4-(1H-tetrazol-5-yl)benzoate.

Melting Point

Experimental Protocol for Melting Point Determination (OECD 401)

This protocol outlines the capillary method for determining the melting point.

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.

Solubility

Solubility in aqueous and organic solvents is a crucial determinant of a drug's absorption and distribution. While specific quantitative solubility data for Methyl 4-(1H-tetrazol-5-yl)benzoate is not available, related compounds like Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate show good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and chloroform.[2]

Experimental Protocol for Aqueous Solubility Determination (OECD 105 - Flask Method)

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical method for quantifying the compound (e.g., HPLC-UV).

-

Procedure: a. An excess amount of the test substance is added to a known volume of water in a flask. b. The flask is agitated in the constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. The solution is then filtered or centrifuged to remove undissolved solid.

-

Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined by a validated analytical method.

Acidity (pKa)

The acidity of the 1H-tetrazole ring is a key feature of Methyl 4-(1H-tetrazol-5-yl)benzoate. The pKa of the unsubstituted 1H-tetrazole is approximately 4.9, which is comparable to that of acetic acid. This acidity is due to the resonance stabilization of the resulting tetrazolate anion upon deprotonation.

Experimental Protocol for pKa Determination (OECD 112 - Titration Method)

-

Apparatus: A pH meter with a calibrated electrode, a burette, and a stirrer.

-

Procedure: a. A known concentration of the test substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). b. The solution is titrated with a standardized solution of a strong base (e.g., NaOH). c. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized.

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption. While an experimental logP for Methyl 4-(1H-tetrazol-5-yl)benzoate is not available, a computational estimation for the similar compound Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is approximately 3.2, indicating moderate lipophilicity.[2]

Experimental Protocol for logP Determination (OECD 107 - Shake Flask Method)

-

Preparation: A solution of the test substance is prepared in n-octanol that has been pre-saturated with water.

-

Partitioning: A known volume of the octanol solution is mixed with a known volume of water (pre-saturated with octanol) in a separatory funnel. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in both the octanol and water phases is determined using a suitable analytical method.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Methyl 4-(1H-tetrazol-5-yl)benzoate.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For Methyl 4-(1H-tetrazol-5-yl)benzoate, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3000 | N-H stretch (tetrazole) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1730-1720 | C=O stretch (ester) |

| ~1600-1400 | C=N and N=N stretch (tetrazole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the hydrogen atoms. The expected signals would include:

-

A singlet for the methyl ester protons.

-

Aromatic protons on the benzene ring, likely appearing as two doublets due to the para-substitution pattern.

-

A broad singlet for the N-H proton of the tetrazole ring, which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including:

-

The carbonyl carbon of the ester.

-

The carbon atom in the tetrazole ring.

-

The aromatic carbons of the benzene ring.

-

The methyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (204.19). Common fragmentation pathways could involve the loss of the methoxy group (-OCH₃) from the ester or cleavage of the tetrazole ring.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

Methyl 4-(1H-tetrazol-5-yl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its role as a carboxylic acid bioisostere. A thorough understanding of its physicochemical properties is essential for its successful application in drug discovery and development. This guide has provided a detailed overview of its key characteristics and has outlined robust, standardized protocols for their experimental determination. While some experimental data for this specific molecule are not yet widely published, the methodologies presented here, grounded in OECD guidelines, provide a clear path for researchers to obtain reliable and reproducible data. The continued characterization of this and similar compounds will undoubtedly contribute to the advancement of rational drug design.

References

- OECD (1995), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

- OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

- OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

Sources

A Technical Guide to the Structural Elucidation of Methyl 4-(1H-tetrazol-5-yl)benzoate

Foundational Strategy: Synthesis as a Structural Hypothesis

The journey of structural elucidation begins not with an instrument, but with the synthesis itself. The chosen synthetic route provides the initial, evidence-based hypothesis for the molecular structure. For Methyl 4-(1H-tetrazol-5-yl)benzoate, the most prevalent and logical synthesis involves a [3+2] cycloaddition reaction.[1]

Core Rationale: This reaction mechanistically combines a nitrile with an azide to form the tetrazole ring.[2] By starting with a well-characterized precursor, methyl 4-cyanobenzoate, we establish a high degree of confidence that the resulting product will feature a tetrazole ring at the 4-position of the methyl benzoate scaffold.

Common Synthetic Protocol:

-

Reactant Preparation: A solution of methyl 4-cyanobenzoate is prepared in a polar aprotic solvent, typically dimethylformamide (DMF).

-

Cycloaddition: Sodium azide (NaN₃) and a proton source, such as ammonium chloride (NH₄Cl), are added to the solution.[2]

-

Reaction Conditions: The mixture is heated (e.g., to 90-120 °C) for several hours until analysis (e.g., TLC) indicates the consumption of the starting nitrile.

-

Workup and Isolation: The reaction is cooled, acidified, and extracted to isolate the crude product, which is then purified, typically by recrystallization.

This synthesis logically leads to the proposed structure shown in Figure 1. The subsequent analytical steps are designed to rigorously test and confirm this hypothesis.

Caption: Figure 1. Synthetic workflow establishing the structural hypothesis.

Spectroscopic Confirmation: A Multi-Pronged Approach

No single technique can provide absolute structural proof in solution. Therefore, a synergistic application of NMR, IR, and Mass Spectrometry is essential. Each method probes different aspects of the molecule's constitution, and their collective agreement provides a powerful, self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.[1][3]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H of the tetrazole.

-

Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C{¹H} (proton-decoupled) NMR spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

The ¹H NMR spectrum provides a proton census. For this para-substituted aromatic system, a characteristic pattern is expected.

| Expected Signal (Proton) | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| Aromatic (Ha) | ~8.2 - 8.4 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing ester group are deshielded and shifted downfield.[2] |

| Aromatic (Hb) | ~8.0 - 8.2 | Doublet (d) | 2H | Protons ortho to the tetrazole ring. The two doublets create a classic AA'BB' splitting pattern indicative of 1,4-disubstitution. |

| Methyl Ester (-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | A characteristic singlet for methyl ester protons, shielded relative to the aromatic protons. |

| Tetrazole (-NH) | >10 (variable) | Broad Singlet (br s) | 1H | The acidic proton on the tetrazole ring is often very broad and significantly downfield.[4] Its presence can be confirmed by D₂O exchange, where the peak disappears. |

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Expected Signal (Carbon) | Approx. Chemical Shift (ppm) | Rationale & Key Insights |

| Ester Carbonyl (C=O) | ~165 - 167 | The ester carbonyl carbon is highly deshielded due to the electronegative oxygen atoms. |

| Tetrazole Ring Carbon (C-N) | ~155 - 160 | The carbon atom within the tetrazole ring is characteristically deshielded and found in the aromatic region.[4] |

| Aromatic (C-ester) | ~132 - 135 | The quaternary carbon attached to the ester group. |

| Aromatic (CH) | ~128 - 131 | Signals for the four protonated aromatic carbons. |

| Aromatic (C-tetrazole) | ~125 - 128 | The quaternary carbon attached to the tetrazole ring. |

| Methyl Ester (-OCH₃) | ~52 - 53 | The carbon of the methyl group, appearing in the aliphatic region. |

Cross-Validation: The 4 signals in the aromatic region of the ¹³C spectrum and the AA'BB' pattern in the ¹H spectrum mutually support the 1,4-disubstituted benzene ring structure. The integration of the ¹H spectrum (2:2:3:1) perfectly matches the number of protons in the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by probing their vibrational frequencies.[4]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the empty ATR crystal.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| N-H Stretch (Tetrazole) | 3400 - 3150 | Broad | Confirms the presence of the N-H bond in the tetrazole ring.[4] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp | Indicates the C-H bonds on the benzene ring. |

| C=O Stretch (Ester) | ~1725 | Strong, Sharp | A highly characteristic and strong absorption confirming the ester carbonyl group.[5] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Multiple bands confirming the benzene ring. |

| N=N / C=N Stretches (Tetrazole) | 1400 - 1300 | Medium | Vibrations characteristic of the tetrazole ring system.[4] |

Cross-Validation: The presence of a strong C=O band around 1725 cm⁻¹ corroborates the ester functionality identified by the -OCH₃ and carbonyl signals in the NMR spectra. The broad N-H stretch is consistent with the exchangeable proton observed in ¹H NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures.[3]

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[3]

-

Infusion: Infuse the sample directly into the ESI source.

-

Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over an appropriate m/z range (e.g., 50-500). High-resolution MS (HRMS) is crucial for elemental composition confirmation.

Data Interpretation:

-

Molecular Formula: C₉H₈N₄O₂

-

Monoisotopic Mass: 204.0647 g/mol

-

Expected HRMS Ion ([M+H]⁺): m/z 205.0720

-

Expected HRMS Ion ([M-H]⁻): m/z 203.0574

Key Fragmentation Pathways: A hallmark of 5-substituted-1H-tetrazoles in mass spectrometry is the characteristic neutral loss from the ring.

-

Positive Ion Mode ([M+H]⁺): Often shows a loss of hydrazoic acid (HN₃, 43 Da).

-

Negative Ion Mode ([M-H]⁻): Characterized by the loss of a nitrogen molecule (N₂, 28 Da).[6]

| Ion Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Significance |

| Positive (ESI+) | 205.0720 | 162.0651 | HN₃ (43.0174 Da) | Loss of hydrazoic acid is strong evidence for the tetrazole ring. |

| Negative (ESI-) | 203.0574 | 175.0580 | N₂ (28.0061 Da) | Loss of dinitrogen is a classic fragmentation pathway for deprotonated tetrazoles.[6] |

Cross-Validation: The exact mass measurement from HRMS confirms the elemental formula derived from the synthesis and supported by NMR and IR data. The specific fragmentation patterns (loss of N₂ or HN₃) are diagnostic for the tetrazole moiety, providing powerful confirmatory evidence that complements the other techniques.

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It generates a three-dimensional model of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Rationale: For a novel compound or one with potential tautomeric ambiguity (like the 1H- vs. 2H-tetrazole), crystallography is the gold standard.[2][4] It definitively establishes the position of the proton on the tetrazole ring and reveals intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound, often by slow evaporation from a suitable solvent system (e.g., ethanol/water).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray source.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution molecular structure.

The resulting crystallographic data would be expected to confirm the planar nature of the benzoate and tetrazole rings and validate the connectivity established by the spectroscopic workflow.

Integrated Elucidation Workflow

The power of this methodology lies not in any single technique but in their logical and integrated application. Each step builds upon the last, creating a cascade of evidence that converges on a single, correct structure.

Caption: Figure 2. An integrated workflow for structure elucidation.

Conclusion

References

-

Hussain, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

-

Hussain, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Retrieved from [Link]

-

Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from [Link]

-

Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. Science and Technology of Energetic Materials. Retrieved from [Link]

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate | 1706431-18-6 [smolecule.com]

- 6. lifesciencesite.com [lifesciencesite.com]

Spectroscopic Characterization of Methyl 4-(1H-tetrazol-5-yl)benzoate: A Comprehensive Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-tetrazol-5-yl)benzoate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a methyl benzoate moiety linked to a tetrazole ring, presents a unique combination of functionalities. The tetrazole ring, in particular, is a well-established bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties in many drug candidates.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic chemistry.

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 4-(1H-tetrazol-5-yl)benzoate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is a synthesis of data from structurally related compounds and established spectroscopic principles, offering a robust reference for researchers.

Molecular Structure and Key Features

The structural formula of Methyl 4-(1H-tetrazol-5-yl)benzoate is presented below. The key structural features that dictate its spectroscopic behavior are the para-substituted aromatic ring, the ester functional group, and the five-membered tetrazole ring. The presence of the acidic proton on the tetrazole ring (N-H) is a particularly noteworthy feature.

Caption: Molecular Structure of Methyl 4-(1H-tetrazol-5-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-(1H-tetrazol-5-yl)benzoate, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are predicted based on analysis of similar structures and are expected to be observed in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the N-H proton of the tetrazole ring.

Table 1: Predicted ¹H NMR Data for Methyl 4-(1H-tetrazol-5-yl)benzoate in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | Doublet | 2H | Aromatic (ortho to ester) |

| ~8.10 | Doublet | 2H | Aromatic (ortho to tetrazole) |

| ~3.90 | Singlet | 3H | -OCH₃ |

| ~16.5 | Broad Singlet | 1H | -NH (tetrazole) |

Interpretation:

-

Aromatic Protons: The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear at a lower field (~8.20 ppm) compared to the protons ortho to the tetrazole ring (~8.10 ppm).

-

Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.90 ppm.

-

Tetrazole N-H Proton: The proton attached to the nitrogen of the tetrazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a very downfield region, potentially around 16.5 ppm. This broadness is due to quadrupole broadening and potential exchange with residual water.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 4-(1H-tetrazol-5-yl)benzoate in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (ester) |

| ~155.0 | C-tetrazole |

| ~132.0 | Aromatic (quaternary, attached to ester) |

| ~130.5 | Aromatic CH (ortho to ester) |

| ~129.0 | Aromatic CH (ortho to tetrazole) |

| ~128.5 | Aromatic (quaternary, attached to tetrazole) |

| ~52.5 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, around 165.5 ppm.

-

Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts in the range of 128-132 ppm. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

-

Tetrazole Carbon: The carbon atom within the tetrazole ring is also deshielded and is expected to resonate around 155.0 ppm.

-

Methyl Carbon: The methyl carbon of the ester group will appear at the most upfield region, around 52.5 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-(1H-tetrazol-5-yl)benzoate will show characteristic absorption bands for the ester and tetrazole moieties.

Table 3: Predicted IR Absorption Bands for Methyl 4-(1H-tetrazol-5-yl)benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad, Medium | N-H stretch (tetrazole) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, ~1450 | Medium | C=C stretch (aromatic) |

| ~1500-1400 | Medium | N=N, C=N stretch (tetrazole ring) |

| ~1280 | Strong | C-O stretch (ester) |

Interpretation:

-

N-H Stretch: A broad absorption in the region of 3400-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the tetrazole ring, often broadened due to hydrogen bonding.

-

C=O Stretch: A strong, sharp peak around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic and Alkyl C-H Stretches: Absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

Tetrazole Ring Vibrations: The stretching vibrations of the C=N and N=N bonds within the tetrazole ring typically appear in the 1500-1400 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the ester will give rise to a strong absorption band around 1280 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-(1H-tetrazol-5-yl)benzoate (Molecular Weight: 204.19 g/mol ), Electrospray Ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-(1H-tetrazol-5-yl)benzoate (ESI+)

| m/z | Interpretation |

| 205.07 | [M+H]⁺ (protonated molecule) |

| 173.06 | [M+H - N₂]⁺ (loss of nitrogen) |

| 145.03 | [M+H - N₂ - CO]⁺ or [M+H - HN₃]⁺ |

| 117.03 | [C₇H₅O₂]⁺ (benzoyl cation) |

Interpretation:

-

Molecular Ion Peak: In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 205.07.

-

Fragmentation Pattern: The tetrazole ring is known to undergo fragmentation through the loss of a molecule of nitrogen (N₂), which would result in a fragment at m/z 173.06. Further fragmentation could involve the loss of carbon monoxide (CO) from the ester group or the loss of hydrazoic acid (HN₃). The benzoyl cation at m/z 117.03 is also a likely fragment.

Caption: A plausible fragmentation pathway for Methyl 4-(1H-tetrazol-5-yl)benzoate in ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and a plausible mass spectral fragmentation pattern, provide a comprehensive profile for Methyl 4-(1H-tetrazol-5-yl)benzoate. This information is crucial for researchers working with this compound, enabling its confident identification, purity assessment, and the monitoring of its chemical transformations. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of results.

References

-

The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

ResearchGate. 1 H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm. [Link]

-

ZJPAS. Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. [Link]

- Google Patents. WO2006104008A1 - Urea derivative, medicinal composition containing the same, and medicinal use of these.

Sources

Methyl 4-(1H-tetrazol-5-yl)benzoate CAS number and identifiers

An In-Depth Technical Guide to Methyl 4-(1H-tetrazol-5-yl)benzoate: A Cornerstone Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that can favorably modulate biological activity and improve pharmacokinetic profiles is paramount. Methyl 4-(1H-tetrazol-5-yl)benzoate stands out as a pivotal chemical intermediate, embodying the principles of rational drug design. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role as a bioisosteric building block in the development of novel therapeutics. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in creating next-generation pharmaceuticals.

The core value of Methyl 4-(1H-tetrazol-5-yl)benzoate lies in the unique combination of a benzoate ester and a 1H-tetrazole ring.[1] The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1][2] This substitution is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate acidity, and improve membrane penetration, thereby optimizing the drug-like properties of a lead compound.[1][3] This guide will elucidate the chemical principles and practical applications that make this compound an indispensable tool in the synthetic chemist's arsenal.

PART 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application. Methyl 4-(1H-tetrazol-5-yl)benzoate is a distinct organic molecule with specific identifiers that ensure its unambiguous classification in chemical databases and literature.

Chemical Identifiers

The following table summarizes the key identifiers for Methyl 4-(1H-tetrazol-5-yl)benzoate, ensuring accurate sourcing and documentation in research settings.

| Identifier | Value | Source |

| CAS Number | 82544-82-9 | [1] |

| Molecular Formula | C₉H₈N₄O₂ | [4] |

| Molecular Weight | 204.19 g/mol | [1] |

| IUPAC Name | Methyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate | |

| InChI Key | CBKWLHIPINYCIR-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Data

The physical and spectral characteristics of a compound dictate its handling, reaction conditions, and analytical verification. The tetrazole ring and the para-substituted benzoate ester create a molecule with distinct properties.

| Property | Value / Description | Rationale & Significance |

| Appearance | White to off-white solid | Typical for small aromatic organic compounds. |

| Purity | Typically ≥95% | High purity is crucial for avoiding side reactions in multi-step syntheses.[4] |

| ¹H NMR Spectrum | Characterized by signals for methyl ester protons, two distinct doublets for aromatic protons (para-substituted ring, ~8.0-8.4 ppm), and an N-H proton from the tetrazole ring. | Confirms the structural integrity and connectivity of the molecule. The splitting pattern of the aromatic protons is a classic indicator of 1,4-disubstitution on the benzene ring.[1] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | The polarity imparted by the ester and tetrazole functionalities governs its solubility, which is a key consideration for selecting reaction solvents. |

PART 2: Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate is a testament to the power of click chemistry, specifically the [2+3] cycloaddition reaction. This method provides a high-yield and straightforward pathway from commercially available starting materials.

Core Synthetic Pathway: [2+3] Cycloaddition

The synthesis involves the reaction between an organonitrile (methyl 4-cyanobenzoate) and an azide source, typically sodium azide, to form the tetrazole ring.[1] This reaction is a cornerstone of tetrazole chemistry due to its reliability and broad applicability.

Caption: Synthetic workflow for Methyl 4-(1H-tetrazol-5-yl)benzoate.

Detailed Experimental Protocol

This protocol is a representative procedure. Causality: Each step is designed to maximize yield and purity while ensuring safety.

-

Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.2 eq).

-

Expertise & Experience: Using a slight excess of the azide and ammonium salt drives the reaction to completion. Ammonium chloride acts as a mild acid catalyst, protonating the azide to form hydrazoic acid in situ, the active species in the cycloaddition.

-

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Expertise & Experience: DMF is an ideal solvent as it is polar aprotic and has a high boiling point, allowing the reaction to be heated safely while effectively solvating the ionic reagents.[1]

-

-

Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction is monitored to ensure the starting material is fully consumed, preventing unnecessary heating that could lead to decomposition and side products.

-

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-water. Carefully acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2-3.

-

Expertise & Experience: Pouring into ice-water quenches the reaction and helps precipitate the product. Acidification protonates the tetrazolide anion formed under the reaction conditions, rendering the final product neutral and less water-soluble, thus facilitating its precipitation.

-

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and DMF. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol to achieve high purity.

-

Trustworthiness: Washing with cold water is critical for removing impurities without significantly dissolving the product. Recrystallization is a standard, self-validating method for achieving analytical purity.

-

PART 3: The Role of the Tetrazole Moiety in Drug Design

The strategic replacement of a carboxylic acid with a tetrazole ring is a powerful tool in medicinal chemistry to overcome common liabilities in drug candidates, such as poor metabolic stability or undesirable acidity.

Bioisosterism: Tetrazole vs. Carboxylic Acid

The tetrazole group in Methyl 4-(1H-tetrazol-5-yl)benzoate is considered a non-classical bioisostere of a carboxylic acid. While structurally different, they share key physicochemical properties, particularly their acidic nature and ability to participate in hydrogen bonding.

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

The table below compares the key properties that make this substitution attractive for drug development professionals.

| Property | Carboxylic Acid | 1H-Tetrazole | Advantage in Drug Design |

| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows the tetrazole to mimic the ionic interactions of a carboxylate at physiological pH. |

| Lipophilicity | Lower | Higher (approx. 10-fold for the anion) | The delocalized negative charge in the tetrazolide anion is less heavily hydrated, leading to enhanced membrane penetration and potentially better oral bioavailability.[3] |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally more resistant to metabolic enzymes | This increased stability can lead to a longer half-life and improved pharmacokinetic profile of the drug.[1] |

| Receptor Binding | Forms strong, localized hydrogen bonds | Forms more diffuse hydrogen bonds via multiple nitrogen atoms | Can offer different or improved binding interactions with biological targets. |

Applications in Advanced Therapeutics

The utility of Methyl 4-(1H-tetrazol-5-yl)benzoate extends to its use as a precursor for highly complex and potent therapeutic agents. The ester group serves as a convenient handle for further chemical elaboration, such as amide bond formation or reduction, allowing for its incorporation into a wide array of molecular frameworks.

Recent studies have demonstrated the power of this scaffold. For instance, derivatives of ethyl 4-(1H-tetrazol-1-yl)benzoate have been synthesized and evaluated as multi-target inhibitors for cancer metastasis by modulating key kinases like BTK, BRAF, and FAK.[5] In other work, tetrazole-containing 1,5-benzothiazepines have been designed as potent angiotensin-converting enzyme (ACE) inhibitors for treating hypertension. These examples underscore the versatility of the tetrazole-benzoate core in generating diverse and biologically active molecules.[2]

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of Methyl 4-(1H-tetrazol-5-yl)benzoate are essential for ensuring researcher safety and maintaining compound integrity.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Trustworthiness: This information is a general guideline. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for comprehensive and specific safety information.

Conclusion

Methyl 4-(1H-tetrazol-5-yl)benzoate is far more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its value is rooted in the strategic advantage conferred by the tetrazole ring as a superior bioisostere for carboxylic acids. By offering enhanced metabolic stability and improved lipophilicity, this building block empowers medicinal chemists to overcome common hurdles in drug development. The straightforward and robust synthetic methodology further cements its status as a high-value compound for researchers dedicated to discovering and optimizing the next generation of therapeutic agents.

References

-

Benchchem. Methyl 4-(1H-tetrazol-5-yl)benzoate | CAS 82544-82-9.

-

PubChem. Methyl 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)benzoate.

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate.

-

TCI Chemicals. SAFETY DATA SHEET - Methyl Benzoate.

-

Benchchem. Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate | 1706459-79-1.

-

CP Lab Safety. Methyl 4-(1H-tetrazol-5-yl)benzoate, 95% Purity, C9H8N4O2, 100 mg.

-

Smolecule. Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate.

-

Sigma-Aldrich. SAFETY DATA SHEET - Methyl benzoate.

-

AK Scientific, Inc. Safety Data Sheet - Methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate.

-

Molport. Compound methyl 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1H-tetrazol-1-yl)benzoate.

-

A2B Chem. 1040737-45-8 | methyl 4-(2-phenyl-2H-tetrazol-5-yl)benzoate.

-

BLDpharm. 34114-12-0 | 4-(1H-Tetrazol-5-yl)benzoic acid.

-

Chemchart. 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (64170-57-6).

-

PubChem. 4-(1H-Tetrazol-5-yl)benzoic acid.

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

-

PubMed. [Application of methyl in drug design].

-

Toronto Research Chemicals. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-azidopropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.

-

PubChem. Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester.

-

MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

-

PubMed. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.

-

Journal of Chemistry Letters. Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE.

-

ChemicalBook. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis.

-

Convenient synthesis of 5-methyl-1H-tetrazol-1-yl benzenamines.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

The Tetrazole Moiety in Drug Discovery: A Technical Guide to Biological Significance and Application

Abstract

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Though not found in nature, its unique physicochemical properties have established it as a crucial bioisosteric replacement for the carboxylic acid group, profoundly impacting drug design and development.[1][2] This in-depth technical guide provides a comprehensive analysis of the biological significance of the tetrazole moiety for researchers, scientists, and drug development professionals. We will explore the fundamental principles underlying its utility, from its electronic and steric attributes to its influence on pharmacokinetic profiles. This guide will delve into the causality behind its widespread application, supported by experimental data, detailed protocols for its evaluation, and a mechanistic examination of its role in target engagement.

The Physicochemical Landscape: Tetrazole vs. Carboxylic Acid

The strategic substitution of a carboxylic acid with a 5-substituted tetrazole is a cornerstone of modern medicinal chemistry, aimed at optimizing a drug's pharmacological profile.[3] While both functional groups act as proton donors and can participate in similar biological interactions, their distinct physicochemical characteristics can dramatically alter a drug candidate's behavior.[3]

The acidity of the tetrazole ring, with a pKa typically ranging from 4.5 to 4.9, closely mimics that of a carboxylic acid.[4][5] This comparable acidity is fundamental to its role as a bioisostere, ensuring that it exists predominantly in its anionic form at physiological pH, a state often critical for receptor binding.[4] However, the delocalization of the negative charge across the four nitrogen atoms of the aromatic tetrazole ring introduces subtle but significant differences in lipophilicity and metabolic stability.[3]

Generally, tetrazoles are more lipophilic than their carboxylic acid counterparts.[6] This increased lipophilicity, however, does not always translate to enhanced membrane permeability. The tetrazole ring's capacity for strong hydrogen bonding can lead to a greater desolvation penalty, which can counteract the benefits of higher lipophilicity.[4][7]

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and Their Tetrazole Bioisosteres

| Compound Pair | Functional Group | pKa | logP | logD (pH 7.4) | Reference(s) |

| Phenylpropionic Acid Derivative | Carboxylic Acid | 4.64 | - | -0.49 | [4] |

| Phenylpropionic Acid Derivative | Tetrazole | 5.09 | - | -0.25 | [4] |

| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 | - | [8][9] |

| Telmisartan Analog | Tetrazole | 5.77 | 0.72 | - | [8][9] |

| Telmisartan Analog | Tetrazolone | 6.36 | 0.79 | - | [8][9] |

Note: Data is compiled from multiple sources and serves as a representative comparison. Actual values can vary based on the overall molecular structure.

The Cornerstone of Bioisosterism: Enhancing Metabolic Stability and Pharmacokinetics

A primary driver for replacing a carboxylic acid with a tetrazole is the significant enhancement of metabolic stability.[3] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance from the body or the formation of reactive metabolites.[3]

Key metabolic pathways that tetrazoles are resistant to include:

-

Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been linked to toxicity. While tetrazoles can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same safety concerns.[3]

-

Amino Acid Conjugation: This is a common metabolic route for carboxylic acids that tetrazoles are resistant to.[3]

-

β-Oxidation: Carboxylic acids, particularly those with aliphatic side chains, can be metabolized through β-oxidation, a pathway that tetrazoles resist.[3]

This inherent resistance to common metabolic transformations often leads to a longer half-life and improved in vivo efficacy for drugs containing a tetrazole moiety.[3] A classic example is the development of the angiotensin II receptor antagonist, losartan, where the tetrazole bioisostere proved to be effective upon oral administration, unlike its carboxylic acid precursor.[3]

Mechanism of Action: A Case Study of Losartan and the AT1 Receptor

The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension is a prime example of the successful application of the tetrazole-for-carboxylic-acid substitution. These drugs modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[3]

In this pathway, the tetrazole moiety of drugs like losartan is pivotal for high-affinity binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[10][11] Site-directed mutagenesis studies have revealed that the anionic tetrazole ring of losartan interacts with positively charged residues within the AT1 receptor binding pocket, specifically Lys199 and His256.[12][13] Interestingly, while the carboxylic acid and tetrazole moieties are thought to occupy the same binding pocket, the interaction is not a simple salt bridge. The binding of the tetrazole ring involves a more complex, potentially lysine-aromatic interaction, which contributes to the high affinity and potent antagonism of losartan.[12][14]

Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway illustrating the inhibitory action of Losartan on the AT1 receptor.

Experimental Protocols for Evaluation

The rational incorporation of a tetrazole moiety into a drug candidate requires rigorous experimental validation of its physicochemical and metabolic properties.

Determination of pKa

Accurate pKa determination is crucial for understanding the ionization state of the tetrazole at physiological pH.

Protocol: Potentiometric Titration [15]

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the tetrazole-containing compound in deionized water.

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of the tetrazole solution into a beaker.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL) and record the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a tetrazole-containing compound is critical for predicting its in vivo half-life and clearance.

Protocol: Human Liver Microsome (HLM) Stability Assay [3][16]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH regenerating system.

-

-

Incubation:

-

Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.

-

Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Synthetic Strategies: Accessing the Tetrazole Scaffold

Several synthetic methodologies are employed to introduce the tetrazole moiety into a molecule. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

Ugi Multicomponent Reaction

The Ugi reaction is a powerful one-pot synthesis that allows for the rapid generation of molecular diversity.[17] A variation of this reaction, the Ugi-azide reaction, is particularly useful for the synthesis of 1,5-disubstituted tetrazoles.[18][19]

Workflow: Ugi-Azide Reaction for 1,5-Disubstituted Tetrazoles

-

Schiff Base Formation: An aldehyde and an amine are condensed to form a Schiff base intermediate.

-

Addition of Isocyanide and Azide: An isocyanide and an azide source (e.g., trimethylsilyl azide) are added to the reaction mixture.

-

Cyclization: The intermediate undergoes an intramolecular cyclization to form the 1,5-disubstituted tetrazole ring.

Caption: General workflow for the Ugi-azide synthesis of 1,5-disubstituted tetrazoles.

[3+2] Huisgen Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a classic and versatile method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide source.[20][21]

Workflow: Huisgen Cycloaddition for 5-Substituted-1H-Tetrazoles

-

Reactant Preparation: A nitrile and an azide (often sodium azide in the presence of a Lewis acid or an ammonium salt) are combined in a suitable solvent.

-

Cycloaddition: The reaction mixture is heated to promote the [3+2] cycloaddition between the nitrile and the azide.

-

Workup: The reaction is worked up to isolate the 5-substituted-1H-tetrazole product.

Conclusion and Future Perspectives

The tetrazole moiety has firmly established its place as an indispensable tool in the medicinal chemist's armamentarium. Its ability to serve as a metabolically robust bioisostere for the carboxylic acid group has led to the development of numerous successful drugs with improved pharmacokinetic profiles and therapeutic efficacy.[1] A thorough understanding of its physicochemical properties, its interactions with biological targets, and the synthetic strategies to access it are paramount for its continued and successful application in drug discovery.

Future research will likely focus on expanding the repertoire of tetrazole-containing drugs for a wider range of therapeutic targets. Furthermore, the development of novel, more efficient, and sustainable synthetic methods for the construction of complex tetrazole derivatives will continue to be an active area of investigation. The continued exploration of the subtle yet profound influence of the tetrazole ring on a molecule's biological activity will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Shiyal, M. K., & Naliapara, Y. T. (2024). Efficient tetrazole synthesis via base-catalyzed Ugi MCR. Synfacts. [Link]

-

Wang, L., et al. (2023). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). QSAR and Tetrazoles. ResearchGate. [Link]

-

Nagy, M., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. [Link]

-

Sahoo, B. M., et al. (2023). Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse. Toxicology. [Link]

-

Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

-

Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of biological chemistry. [Link]

-

Martinez, A., et al. (2023). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. ChemProc. [Link]

-

Siragy, H. M. (2004). Novel AT1 Receptor–Independent Functions of Losartan. Circulation Research. [Link]

-

Le MT, et al. (2002). Model of losartan interaction with the AT 1 angiotensin II receptor. ResearchGate. [Link]

-

Riva, R., et al. (2018). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. IRIS UniGe. [Link]

-

Sharma, A., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2021). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]

-

Li, X. C., & Zhuo, J. L. (2008). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. Current pharmaceutical design. [Link]

-

Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research. [Link]

-

Ballatore, C., et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Expert opinion on drug discovery. [Link]

-

ResearchGate. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. [Link]

-

Shoukry, A. F., et al. (2007). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]

-

The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. [Link]

-

Zou, Y., et al. (2020). Bioisosteres in drug discovery: focus on tetrazole. Future medicinal chemistry. [Link]

-

Scilit. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

-

Davies, T. G., et al. (2025). Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes. Redox biology. [Link]

-

Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]

-

Pal, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

ResearchGate. (2018). Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions. ResearchGate. [Link]

-

Bond, A. D., et al. (n.d.). First X-Ray Structural Characterisation of Host-Guest Interactions in Tetra-Tetrazole Macrocycles. Arrow@TU Dublin. [Link]

-

ResearchGate. (n.d.). Binding mode of the synthesized tetrazole derivative (4) inside the.... ResearchGate. [Link]

-

ResearchGate. (2023). Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse. ResearchGate. [Link]

-

ResearchGate. (2013). ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. ResearchGate. [Link]

-

ResearchGate. (2021). Comparison of known drugs and their tetrazolone derivatives. ResearchGate. [Link]

-

ResearchGate. (2013). ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Acyltetrazoles from Azides and Acyl Cyanides. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

Zou, Y., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]

-

MTT-SCS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

-

Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

De, P., & Sacan, A. (2021). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Molecular diversity. [Link]

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

-

ResearchGate. (2020). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 8. DSpace [cora.ucc.ie]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mttlab.eu [mttlab.eu]

- 17. Efficient tetrazole synthesis via base-catalyzed Ugi MCR. [wisdomlib.org]

- 18. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Strategic Role of Benzoate Esters in Modern Medicinal Chemistry

A Technical Guide for Drug Development Professionals

Introduction

In the intricate landscape of drug discovery and development, the modulation of a molecule's physicochemical and pharmacokinetic properties is paramount to achieving therapeutic success. Among the vast arsenal of chemical moieties available to medicinal chemists, the benzoate ester functionality holds a place of significant strategic importance. This guide provides an in-depth exploration of the multifaceted roles of benzoate esters, offering field-proven insights into their application, synthesis, and mechanism of action. From enhancing bioavailability as prodrugs to acting as versatile linkers in complex bioconjugates, benzoate esters are a critical tool in the rational design of effective and safe therapeutics.